1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
CAS No.:
Cat. No.: VC16354935
Molecular Formula: C17H20FN3O2S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20FN3O2S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-4-ylethyl)piperazine |
| Standard InChI | InChI=1S/C17H20FN3O2S/c18-16-1-3-17(4-2-16)24(22,23)21-13-11-20(12-14-21)10-7-15-5-8-19-9-6-15/h1-6,8-9H,7,10-14H2 |
| Standard InChI Key | DBYWBSVSDGFLOH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine (C₁₇H₂₀FN₃O₂S) is a synthetic piperazine derivative with a molecular weight of 349.4 g/mol. Its IUPAC name, 1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-4-ylethyl)piperazine, reflects the sulfonyl group at the 4-position of the fluorobenzene ring and the pyridinylethyl substituent on the piperazine nitrogen. The canonical SMILES string (C1CN(CCN1CCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F) encodes its connectivity, while the InChIKey (DBYWBSVSDGFLOH-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Crystallographic and Stereochemical Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀FN₃O₂S |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-4-ylethyl)piperazine |
| Topological Polar Surface Area | 85.3 Ų (estimated) |
| Hydrogen Bond Donors/Acceptors | 1 donor, 6 acceptors |
Synthesis and Analytical Characterization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
N-Sulfonylation: Piperazine reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(4-fluorobenzenesulfonyl)piperazine.
-
Alkylation: The secondary amine of the sulfonylated piperazine undergoes nucleophilic substitution with 2-(pyridin-4-yl)ethyl bromide or a similar electrophile.
Purification is achieved through column chromatography, with final characterization via NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) .
Spectroscopic Signatures
-
¹H NMR: Key signals include aromatic protons from the fluorobenzene (δ 7.6–7.8 ppm) and pyridine (δ 8.4–8.6 ppm) moieties, alongside piperazine methylene groups (δ 2.5–3.5 ppm) .
-
FT-IR: Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-induced macrophage models, derivatives with fluorobenzenesulfonyl groups inhibit pro-inflammatory cytokines:
-
TNF-α reduction: 42% at 10 µM
Electron-withdrawing substituents (e.g., -F, -CF₃) enhance activity by stabilizing charge-transfer complexes with Toll-like receptor 4 (TLR4) .
Table 2: Biological Activity Profile of Selected Analogues
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 4-Fluorobenzenesulfonyl | 58 | 42 |
| 4-Nitrobenzenesulfonyl | 71 | 63 |
| 4-Cyanobenzenesulfonyl | 68 | 59 |
Pharmacological Applications and Target Engagement
Neurotransmitter Receptor Modulation
The piperazine scaffold exhibits affinity for serotonin (5-HT₁A: Kᵢ = 120 nM) and dopamine (D₂: Kᵢ = 340 nM) receptors, suggesting potential in neuropsychiatric disorders . Molecular docking simulations predict the pyridinylethyl side chain occupies the orthosteric binding pocket, while the sulfonyl group stabilizes extracellular loop interactions .
Enzyme Inhibition
Preliminary data indicate inhibition of acetylcholinesterase (AChE: IC₅₀ = 5.8 µM) and cyclooxygenase-2 (COX-2: IC₅₀ = 12.3 µM), linking the compound to Alzheimer’s disease and inflammation pathways .
Future Directions and Optimization Strategies
Structure-Activity Relationship (SAR) Insights
-
Piperazine modification: Replacing the ethyl linker with propyl groups improves blood-brain barrier penetration (logP increase from 2.1 to 3.4) .
-
Sulfonyl substituents: Electron-deficient aryl groups (e.g., -NO₂, -CN) enhance anti-inflammatory potency but may increase cytotoxicity .
Clinical Translation Challenges
-
Pharmacokinetics: Moderate aqueous solubility (0.12 mg/mL) and plasma protein binding (89%) necessitate prodrug strategies.
-
Toxicology: Ames test results are negative for mutagenicity, but hepatotoxicity risks (ALT elevation at 50 mg/kg) require further evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume